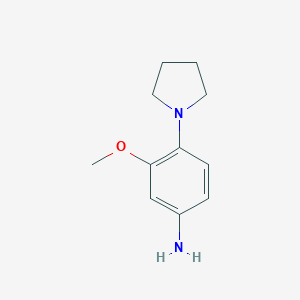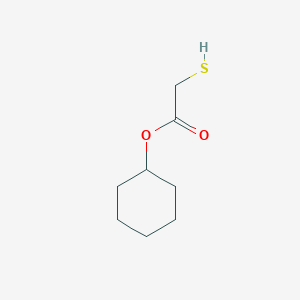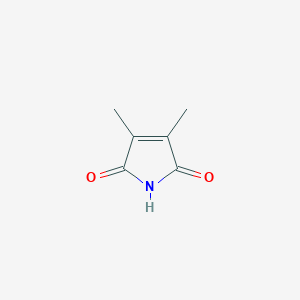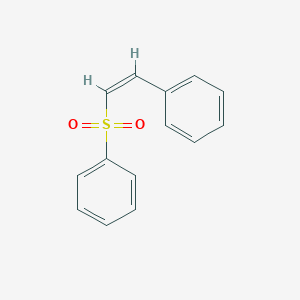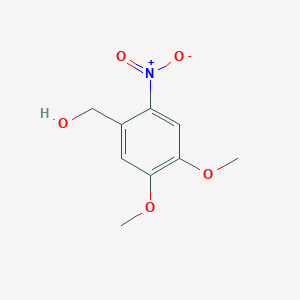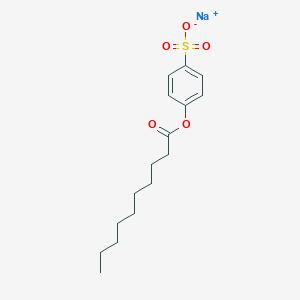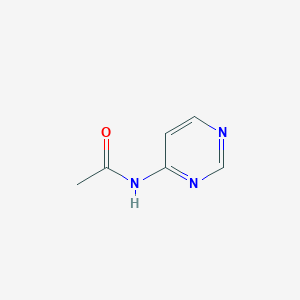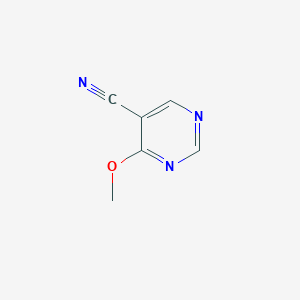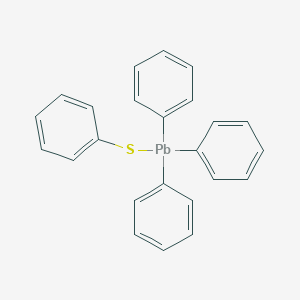![molecular formula C16H25NO3 B091920 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide CAS No. 15823-55-9](/img/structure/B91920.png)
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide, also known as MPD, is a chemical compound that belongs to the family of acetamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPD is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and methanol.
Mechanism of Action
The exact mechanism of action of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is not fully understood. However, it is believed to work by binding to the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sedation, and pain. This compound enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory signaling in the brain. This results in a reduction in anxiety, sedation, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of pain. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a low toxicity profile and is well-tolerated in animal studies. This compound has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are some limitations to using this compound in lab experiments. This compound has a short half-life, which means that it has to be administered frequently to maintain its therapeutic effects. It is also a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds.
Future Directions
There are a number of future directions for research on 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide. One area of research is to investigate the potential use of this compound in the treatment of anxiety disorders, insomnia, and chronic pain. Another area of research is to investigate the potential use of this compound as a local anesthetic. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. There is also a need for research on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic use. Overall, this compound is a promising compound that has the potential to be a valuable therapeutic agent for a number of conditions.
Synthesis Methods
The synthesis of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with propylamine to form 4-methoxyphenylpropylamine. This intermediate is then reacted with acetic anhydride and propylamine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and analgesic properties. This compound has been studied for its potential use in the treatment of anxiety disorders, insomnia, and chronic pain. It has also been studied for its potential use as a local anesthetic.
properties
CAS RN |
15823-55-9 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H25NO3/c1-4-10-17(11-5-2)16(18)13-20-12-14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 |
InChI Key |
OVSNUWZWBXXBSE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



